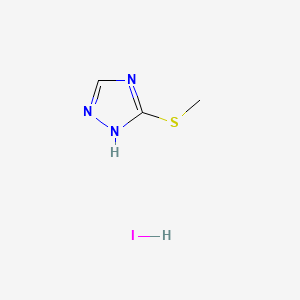
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the methylsulfanyl group and the hydroiodide salt form makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide typically involves the reaction of a triazole precursor with a methylsulfanyl group donor under controlled conditions. One common method is the nucleophilic substitution reaction where a triazole compound reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures better control over reaction conditions and reduces the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylsulfanyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The methylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The hydroiodide salt form improves the compound’s solubility in aqueous environments, facilitating its use in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(methylsulfanyl)propanal: Another compound with a methylsulfanyl group, used in flavor and fragrance industries.
4-(methylsulfanyl)quinoline: A quinoline derivative with potential antimicrobial properties.
2-(methylsulfanyl)benzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Uniqueness
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide is unique due to the combination of the triazole ring, methylsulfanyl group, and hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C3H6IN3S |
|---|---|
Molekulargewicht |
243.07 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide |
InChI |
InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H |
InChI-Schlüssel |
KNRUVOHPNKWJLT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NN1.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
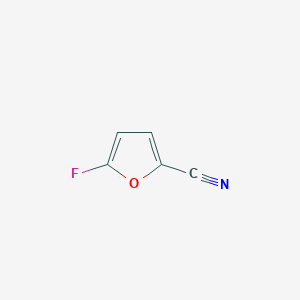
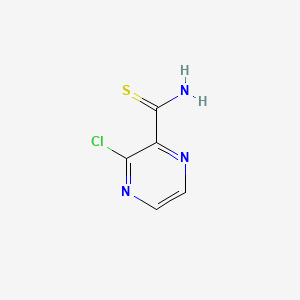
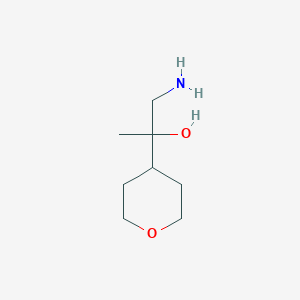
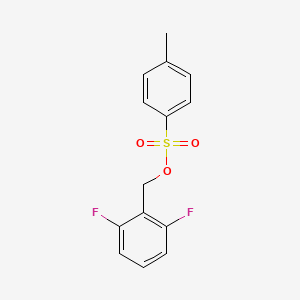

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
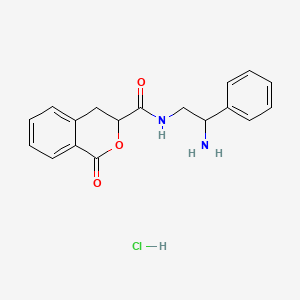
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
